molecular formula C26H30O10 B1150687 Flavaprin CAS No. 53846-49-4

Flavaprin

Cat. No.: B1150687
CAS No.: 53846-49-4
M. Wt: 502.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavaprin can be synthesized through various methods. One common approach involves the esterification reaction between acrylic acid and phenol in the presence of a catalyst . The reaction conditions typically include:

    Temperature: 80-100°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Organic solvents like dichloromethane or chloroform

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, particularly the fruits of Evodia rutaecarpa . The extraction process includes:

    Harvesting: Collecting the fruits at the optimal ripening stage.

    Drying: Air-drying or oven-drying the fruits to reduce moisture content.

    Extraction: Using solvents like ethanol or methanol to extract this compound from the dried fruits.

    Purification: Employing techniques such as column chromatography to purify the extracted compound.

Chemical Reactions Analysis

Types of Reactions

Flavaprin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Various substituted flavonoid derivatives.

Comparison with Similar Compounds

Flavaprin is structurally similar to other flavonoids such as evodioside B, vitexin, and hesperidin . it is unique in its specific glucopyranosyloxy moiety and its distinct biological activities. Similar compounds include:

    Evodioside B: Another flavonoid glycoside found in Evodia rutaecarpa with similar antioxidant properties.

    Vitexin: A flavonoid glycoside with anti-inflammatory and antioxidant activities.

    Hesperidin: A flavonoid glycoside known for its cardiovascular benefits and antioxidant properties.

This compound’s unique structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-12(2)3-8-15-19(35-26-24(33)23(32)22(31)20(11-27)36-26)10-17(30)21-16(29)9-18(34-25(15)21)13-4-6-14(28)7-5-13/h3-7,10,18,20,22-24,26-28,30-33H,8-9,11H2,1-2H3/t18-,20+,22+,23-,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYUIXRQCPBGKG-WTYMVSKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavaprin
Reactant of Route 2
Flavaprin
Reactant of Route 3
Reactant of Route 3
Flavaprin
Reactant of Route 4
Flavaprin
Reactant of Route 5
Reactant of Route 5
Flavaprin
Reactant of Route 6
Reactant of Route 6
Flavaprin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.